N-[2-(cyclopropanecarbonyl)-1-benzofuran-3-yl]-2-pyrrolidin-1-ylacetamide N-[2-(cyclopropanecarbonyl)-1-benzofuran-3-yl]-2-pyrrolidin-1-ylacetamide
Brand Name: Vulcanchem
CAS No.: 330557-09-0
VCID: VC15465887
InChI: InChI=1S/C18H20N2O3/c21-15(11-20-9-3-4-10-20)19-16-13-5-1-2-6-14(13)23-18(16)17(22)12-7-8-12/h1-2,5-6,12H,3-4,7-11H2,(H,19,21)
SMILES:
Molecular Formula: C18H20N2O3
Molecular Weight: 312.4 g/mol

N-[2-(cyclopropanecarbonyl)-1-benzofuran-3-yl]-2-pyrrolidin-1-ylacetamide

CAS No.: 330557-09-0

Cat. No.: VC15465887

Molecular Formula: C18H20N2O3

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(cyclopropanecarbonyl)-1-benzofuran-3-yl]-2-pyrrolidin-1-ylacetamide - 330557-09-0

Specification

CAS No. 330557-09-0
Molecular Formula C18H20N2O3
Molecular Weight 312.4 g/mol
IUPAC Name N-[2-(cyclopropanecarbonyl)-1-benzofuran-3-yl]-2-pyrrolidin-1-ylacetamide
Standard InChI InChI=1S/C18H20N2O3/c21-15(11-20-9-3-4-10-20)19-16-13-5-1-2-6-14(13)23-18(16)17(22)12-7-8-12/h1-2,5-6,12H,3-4,7-11H2,(H,19,21)
Standard InChI Key YZUFGQQROHMHEV-UHFFFAOYSA-N
Canonical SMILES C1CCN(C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4CC4

Introduction

N-[2-(cyclopropanecarbonyl)-1-benzofuran-3-yl]-2-pyrrolidin-1-ylacetamide is a complex organic compound that belongs to the class of amides. It features a benzofuran core, which is a common motif in many biologically active compounds, and incorporates a cyclopropanecarbonyl group and a pyrrolidin-1-ylacetamide moiety. This compound's structure suggests potential biological activity, although specific details about its pharmacological properties or applications might be limited due to its specialized nature.

Synthesis and Preparation

The synthesis of N-[2-(cyclopropanecarbonyl)-1-benzofuran-3-yl]-2-pyrrolidin-1-ylacetamide typically involves multiple steps, starting with the preparation of the benzofuran core. This can be achieved through various methods, such as the condensation of appropriate precursors or the use of transition metal-catalyzed reactions. The introduction of the cyclopropanecarbonyl and pyrrolidin-1-ylacetamide groups would follow, often involving reactions like cyclopropanation and amide formation.

Synthesis Steps

  • Preparation of Benzofuran Core: This involves the synthesis of the benzofuran ring system, which can be achieved through various organic reactions.

  • Introduction of Cyclopropanecarbonyl Group: This step typically involves a cyclopropanation reaction using a suitable reagent.

  • Attachment of Pyrrolidin-1-ylacetamide Moiety: This involves forming an amide bond between the benzofuran derivative and the pyrrolidin-1-ylacetamide group.

Biological Activity and Potential Applications

While specific biological activities of N-[2-(cyclopropanecarbonyl)-1-benzofuran-3-yl]-2-pyrrolidin-1-ylacetamide may not be well-documented, compounds with similar structures have shown potential in various therapeutic areas. For instance, benzofuran derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of a pyrrolidin-1-ylacetamide moiety could also influence interactions with biological targets, potentially affecting neurotransmitter systems or other cellular processes.

Potential Biological Activities Table

ActivityDescription
AntimicrobialPotential activity against bacteria or fungi due to the benzofuran core.
Anti-inflammatoryPossible anti-inflammatory effects, though specific mechanisms are unclear.
AnticancerSome benzofuran derivatives have shown anticancer properties, though this is speculative for this compound.

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